molecular formula C29H24N4O3S3 B383180 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide CAS No. 496027-87-3

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

Cat. No.: B383180
CAS No.: 496027-87-3
M. Wt: 572.7g/mol
InChI Key: IQAMVELWQHRKBE-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a potent and selective small molecule inhibitor designed to target Cyclin-Dependent Kinase 2 (CDK2) . Its molecular structure, featuring a thieno[2,3-d]pyrimidin-4-one core, is characteristic of ATP-competitive kinase inhibitors that bind to the catalytic site of the kinase, effectively blocking its activity. CDK2 is a critical regulator of the cell cycle , primarily driving the G1 to S phase transition, and its dysregulation is a hallmark of numerous cancers. This compound is a key research tool for investigating the specific roles of CDK2 in cellular proliferation, cell cycle dynamics, and oncogenesis. Researchers utilize this inhibitor in in vitro and in vivo studies to explore targeted therapeutic strategies for CDK2-dependent cancers, particularly those resistant to CDK4/6 inhibitors. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O3S3/c1-17-12-13-22(36-17)21-15-37-27-25(21)28(35)33(18-8-4-2-5-9-18)29(32-27)38-16-24(34)31-26-20(14-30)19-10-6-3-7-11-23(19)39-26/h2,4-5,8-9,12-13,15H,3,6-7,10-11,16H2,1H3,(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAMVELWQHRKBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=C(C5=C(S4)CCCCC5)C#N)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound’s structural characteristics, synthesis methods, and biological activities based on available research findings.

Structural Characteristics

The compound features a unique combination of a tetrahydro-cyclohepta[b]thiophene moiety and a thieno[2,3-d]pyrimidine derivative. Its molecular formula is C29H28N4O2SC_{29}H_{28}N_{4}O_{2}S with a molecular weight of approximately 484.68 g/mol. The presence of multiple functional groups, including a cyano group and sulfanylacetamide linkage, suggests potential interactions with various biological targets.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrahydro-Cyclohepta[b]Thiophene : This is achieved through cyclization reactions using appropriate precursors.
  • Introduction of the Cyano Group : This can be accomplished using methods such as nucleophilic substitution.
  • Synthesis of the Thieno[2,3-d]Pyrimidine Moiety : This involves cyclization reactions that incorporate furan derivatives.
  • Final Coupling Reaction : The final product is obtained by coupling the thiophene and pyrimidine components through a sulfanylacetamide linkage.

Biological Activity

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Similar thiophene derivatives have shown efficacy against various bacterial strains.
  • Anticancer Properties : The structural complexity and presence of multiple reactive sites may allow for interactions with cancer-related pathways. Compounds like this have been studied for their ability to inhibit tumor growth in vitro.
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity by modulating inflammatory pathways in cellular models.

Antimicrobial Studies

A study conducted on related thiophene compounds found that they exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of cell wall synthesis.

Anticancer Research

In vitro studies on similar compounds indicated that they could induce apoptosis in cancer cells through the activation of caspase pathways. The specific interactions with cellular receptors and enzymes involved in cancer progression are still under investigation but show promise for therapeutic applications.

Anti-inflammatory Mechanisms

Research has demonstrated that certain derivatives can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
Compound AContains thiophene ringExhibits lower cytotoxicity
Compound BSubstituted pyrimidineEnhanced solubility in biological media
Compound CCyano group presentStronger antimicrobial activity

The uniqueness of this compound lies in its intricate structure combining multiple reactive sites that may enhance its biological activity compared to simpler analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives, enabling comparative analysis of substituent effects on physicochemical properties and bioactivity. Key analogs are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 5-(5-methylfuran-2-yl), 3-phenyl, 4-oxo thieno[2,3-d]pyrimidin-2-ylsulfanyl C₃₀H₂₅N₅O₃S₃ 639.78 Polar 4-oxo group; hydrophobic furan and phenyl substituents
N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide 4-methylpyrimidin-2-ylsulfanyl C₁₇H₁₈N₄OS₂ 358.48 Smaller pyrimidine substituent; lacks fused aromatic systems
N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrothiophene-2-carboxamide 5-nitrothiophene-2-carboxamide C₁₅H₁₃N₃O₃S₂ 355.41 Nitro group enhances electrophilicity; simpler thiophene backbone
2-Benzamido-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide Benzamido, dimethylcarbamoyl C₂₀H₂₃N₃O₂S 369.48 Dual carboxamide groups; no sulfur-linked heterocycles

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups : The nitro group in the 5-nitrothiophene analog may improve reactivity in electrophilic substitution reactions, whereas the 4-oxo group in the target compound facilitates hydrogen bonding, impacting solubility .
  • Steric Effects: The bulky thieno[2,3-d]pyrimidine moiety in the target compound may reduce conformational flexibility compared to simpler carboxamide derivatives .

Bioactivity Trends

  • Cytotoxicity: Thieno[2,3-d]pyrimidine derivatives (e.g., compound 5 in ) exhibit cytotoxicity against cancer cell lines, with IC₅₀ values ranging from 1.07 to >5 μM, depending on substituents . The target compound’s fused aromatic system may enhance DNA intercalation or kinase inhibition.

Table 2: Comparative Bioactivity Data (Representative Compounds)

Compound Bioactivity IC₅₀/EC₅₀ Reference
2-Chloro-N′-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide Cytotoxicity (HepG2) 1.07 μM
N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide Kinase inhibition (in silico) N/A
3-Methyl-1-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-1H-pyrrole-2,5-dione Apoptosis induction 2.3 μM

Preparation Methods

Synthesis of the Cyclohepta[b]thiophene Core

The cyclohepta[b]thiophene moiety forms the foundational scaffold of the target compound. Cyclization of α,β-unsaturated ketones or thioamide precursors is a common approach. For example, cyclization of 3-cyanothiophene derivatives with cycloheptanone under acidic conditions (e.g., polyphosphoric acid) yields the tetrahydro-cyclohepta[b]thiophene ring. The cyano group at position 3 is introduced either via nitrile substitution during cyclization or through post-cyclization functionalization using cyanating agents such as trimethylsilyl cyanide .

Key Reaction Conditions

  • Cyclization Agent : Polyphosphoric acid (PPA) at 120–140°C

  • Solvent : Toluene or dichloromethane (DCM)

  • Yield : ~60–70% (estimated from analogous syntheses)

Construction of the Thieno[2,3-d]pyrimidin-4-one Fragment

The thieno[2,3-d]pyrimidin-4-one core is synthesized through a sequential cyclization-oxidation strategy. Starting with 5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid, condensation with phenylthiourea forms the thieno[2,3-d]pyrimidine skeleton . Subsequent oxidation of the thione group to a ketone (e.g., using hydrogen peroxide in acetic acid) yields the 4-oxo derivative .

Reaction Sequence

  • Condensation :

    • Reagents : Phenylthiourea, POCl₃

    • Conditions : Reflux in dry DCM for 12 hours

  • Oxidation :

    • Reagents : H₂O₂ (30%), glacial acetic acid

    • Temperature : 60°C, 4 hours

Functional Group Compatibility and Optimization

The presence of electron-withdrawing groups (cyano, ketone) and sterically bulky substituents (cycloheptane, phenyl) necessitates careful optimization:

Challenge Solution Source
Cyano group stabilityUse mild bases (e.g., K₂CO₃) to prevent hydrolysis
Steric hindrance in couplingExtended reaction times (24–48 hours)
Oxidation sensitivityPerform reactions under nitrogen atmosphere

Characterization and Validation

Intermediate and final compounds are characterized using:

  • ¹H/¹³C NMR : To confirm regiochemistry and functional group integrity .

  • HRMS : For molecular weight validation (theoretical: 572.7 g/mol) .

  • HPLC : Purity >95% achieved via reverse-phase chromatography.

Alternative Synthetic Routes

While the above method is predominant, alternative pathways include:

  • Mitsunobu Reaction : For coupling thiol and alcohol precursors, though limited by poor yields (~40%) .

  • Solid-Phase Synthesis : Explored for combinatorial libraries but requires specialized resins .

Scale-Up Considerations

Industrial-scale synthesis faces challenges in:

  • Cost of Reagents : POCl₃ and NaH require careful handling and disposal.

  • Purification : Chromatography is replaced with recrystallization (solvent: ethanol/water).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.